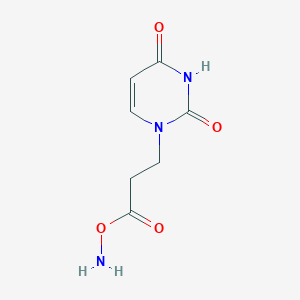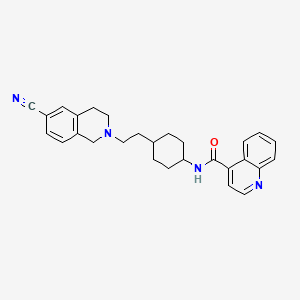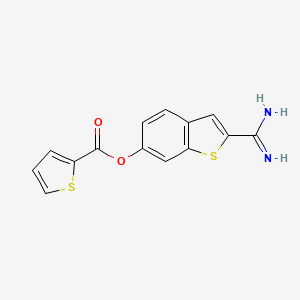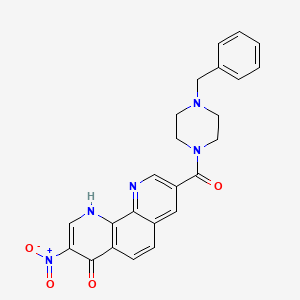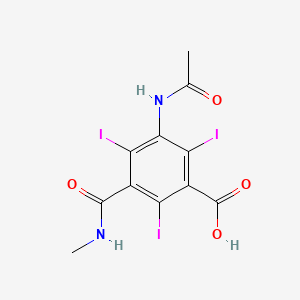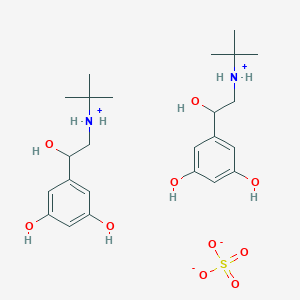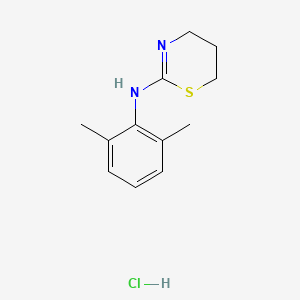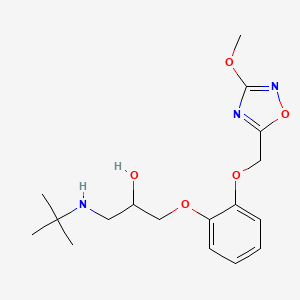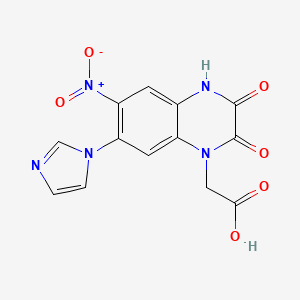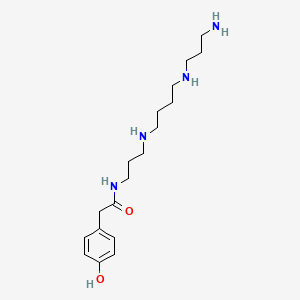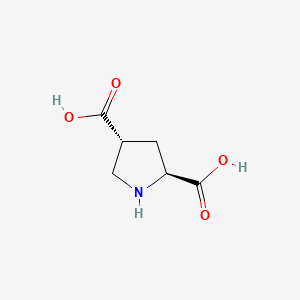![molecular formula C24H31NO5S B1662602 2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid CAS No. 152148-64-6](/img/structure/B1662602.png)
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid
Overview
Description
Preparation Methods
The synthesis of A 80426 mesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic route typically includes:
Formation of the naphthalenyl core: This involves the cyclization of appropriate precursors to form the 1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl structure.
Attachment of the benzofuran group:
Methylation and mesylation: The final steps involve the methylation of the nitrogen atom and the formation of the mesylate salt to enhance the solubility and stability of the compound
Chemical Reactions Analysis
A 80426 mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and naphthalenyl moieties, to introduce different substituents.
Hydrolysis: The mesylate group can be hydrolyzed under acidic or basic conditions to yield the free amine
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the interactions of alpha2-adrenoceptors and serotonin transporters.
Biology: The compound is used in research to understand the role of alpha2-adrenoceptors and serotonin uptake in biological systems.
Medicine: A 80426 mesylate has potential therapeutic applications as an antidepressant due to its dual action on alpha2-adrenoceptors and serotonin uptake.
Industry: The compound is used in the development of new pharmaceuticals targeting alpha2-adrenoceptors and serotonin transporters
Mechanism of Action
A 80426 mesylate exerts its effects by selectively antagonizing alpha2-adrenoceptors and inhibiting serotonin uptake. The molecular targets include alpha2-adrenoceptors and serotonin transporters, which are involved in the regulation of neurotransmitter release and reuptake. By blocking these targets, A 80426 mesylate increases the levels of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and potential antidepressant effects .
Comparison with Similar Compounds
A 80426 mesylate is unique due to its dual action as an alpha2-adrenoceptor antagonist and a serotonin uptake inhibitor. Similar compounds include:
Yohimbine: An alpha2-adrenoceptor antagonist with different chemical structure and pharmacological profile.
Clonidine: Another alpha2-adrenoceptor agonist, but with different therapeutic applications.
Fluoxetine: A selective serotonin reuptake inhibitor with no action on alpha2-adrenoceptors.
Compared to these compounds, A 80426 mesylate offers a unique combination of actions on both alpha2-adrenoceptors and serotonin transporters, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPEIGWZATOHW-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152148-64-6 | |
| Record name | 6-Benzofuranethanamine, N-methyl-N-[(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)methyl]-, (R)-, methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152148-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


